molecular formula C16H11N3O6 B11636039 N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B11636039
M. Wt: 341.27 g/mol
InChI Key: ZFEWPXBNQYTRTI-UHFFFAOYSA-N
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Description

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide typically involves the condensation of 4-aminophenyl furan-2-carboxamide with 5-nitrofuran-2-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMT (4-(dimethylamino)pyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to improve reaction yields and reduce reaction times. This method utilizes microwave radiation to accelerate the reaction, resulting in higher efficiency and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide involves its interaction with bacterial enzymes, leading to the inhibition of essential metabolic pathways. The compound targets specific enzymes involved in bacterial cell wall synthesis, resulting in the disruption of cell wall integrity and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Furan-2-amido)phenyl]-5-nitrofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its nitro and amido groups play a crucial role in its antimicrobial properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H11N3O6

Molecular Weight

341.27 g/mol

IUPAC Name

N-[4-(furan-2-carbonylamino)phenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C16H11N3O6/c20-15(12-2-1-9-24-12)17-10-3-5-11(6-4-10)18-16(21)13-7-8-14(25-13)19(22)23/h1-9H,(H,17,20)(H,18,21)

InChI Key

ZFEWPXBNQYTRTI-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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